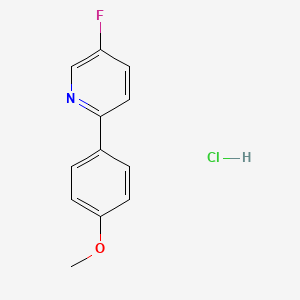
5-Fluoro-2-(4-methoxyphenyl)pyridine hydrochloride
Vue d'ensemble
Description
5-Fluoro-2-(4-methoxyphenyl)pyridine hydrochloride is a versatile chemical compound with the molecular formula C12H11ClFNO and a molecular weight of 239.67 . It finds applications in diverse scientific research areas and enables the synthesis of novel organic molecules with potential pharmaceutical and agrochemical properties .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-(4-methoxyphenyl)pyridine hydrochloride consists of a pyridine ring substituted with a fluorine atom at the 5-position and a 4-methoxyphenyl group at the 2-position . The hydrochloride indicates the presence of a chloride ion, which could be involved in forming a salt with the pyridine nitrogen .Physical And Chemical Properties Analysis
5-Fluoro-2-(4-methoxyphenyl)pyridine hydrochloride has a molecular weight of 239.67 . Further physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.Applications De Recherche Scientifique
Alzheimer's Disease Research
5-Fluoro-2-(4-methoxyphenyl)pyridine hydrochloride derivatives have been utilized in Alzheimer's disease research. A study by (Kepe et al., 2006) used a selective serotonin 1A (5-HT(1A)) molecular imaging probe in PET imaging to quantify 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients. The study found significant decreases in receptor densities, correlating with clinical symptoms and neuropathological loads.
Serotonergic Neurotransmission Study
Research into the serotonergic neurotransmission system has also employed derivatives of 5-Fluoro-2-(4-methoxyphenyl)pyridine hydrochloride. For instance, (Plenevaux et al., 2000) summarized research on [(18)F]p-MPPF, a 5-HT(1A) antagonist used in PET studies. This research included chemistry, radiochemistry, animal data, and human data to understand the serotonergic system better.
Photophysical Research
In photophysical studies, derivatives of 5-Fluoro-2-(4-methoxyphenyl)pyridine hydrochloride have been investigated for their fluorescence properties. (Hagimori et al., 2019) conducted a study on 2-methoxy- and 2-morpholino pyridine compounds, revealing high fluorescence quantum yields in various solvents and the solid state, which is significant for applications in fluorescent materials and sensors.
Corrosion Inhibition Studies
The compound has also been explored in corrosion inhibition studies. (Fouda et al., 2020) investigated methoxy-substituted phenylthienyl benzamidine derivatives as corrosion inhibitors for carbon steel in hydrochloric acid. The study found that these derivatives effectively inhibited corrosion, highlighting their potential in industrial applications.
Antimicrobial Activity Research
Derivatives of 5-Fluoro-2-(4-methoxyphenyl)pyridine hydrochloride have also been studied for their antimicrobial properties. (Dangar et al., 2014) synthesized pyrazoline and cyanopyridine derivatives and screened them for antimicrobial activities, finding a range of therapeutic activities.
Sensor Development
This compound has also been used in the development of sensors. (Darabi et al., 2016) synthesized a novel fluorophore based on 2,6-bis(2-methoxyphenyl)dithiazolopyridine for sensing metal ions and protons, demonstrating its potential as a sensor for environmental monitoring.
Safety and Hazards
Orientations Futures
5-Fluoro-2-(4-methoxyphenyl)pyridine hydrochloride could potentially be used in the synthesis of novel organic molecules with pharmaceutical and agrochemical properties . Its future directions could involve further exploration of its synthesis methods, chemical reactions, and applications in drug discovery and crop protection studies .
Propriétés
IUPAC Name |
5-fluoro-2-(4-methoxyphenyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO.ClH/c1-15-11-5-2-9(3-6-11)12-7-4-10(13)8-14-12;/h2-8H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOYHJBKBFHLLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[(2S)-3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-1,1,1-trifluoropropan-2-yl] thiophene-2-carboxylate](/img/structure/B1413609.png)
![(1S,7S,9S)-5-Oxo-4-azatricyclo[4.2.1.03,7]non-2-ene-9-carboxylic acid](/img/structure/B1413611.png)



